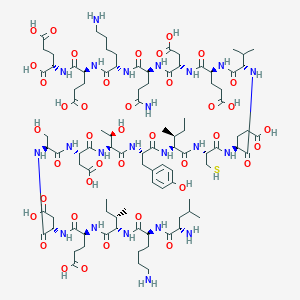![molecular formula C9H9ClO4S B037656 [(4-Chlorobenzyl)sulfonyl]acetic acid CAS No. 118672-20-1](/img/structure/B37656.png)
[(4-Chlorobenzyl)sulfonyl]acetic acid
Vue d'ensemble
Description
[(4-Chlorobenzyl)sulfonyl]acetic acid is a chemical compound with specific properties and applications in various fields of chemistry. Its unique structure and functional groups make it an interesting subject for study in organic synthesis and material science.
Synthesis Analysis
- Luo et al. (2017) describe a method involving acetic acid-mediated sulfonylation of allenylphosphine oxides, which could be relevant to the synthesis of compounds similar to [(4-Chlorobenzyl)sulfonyl]acetic acid (Luo et al., 2017).
Molecular Structure Analysis
- The crystal structure of related sulfonyl acetic acid derivatives has been investigated by Hu & He (2007), providing insights into the molecular conformation and interactions in such compounds (Hu & He, 2007).
Chemical Reactions and Properties
- The study by Satoh et al. (2002) on the addition of lithium enolates to chlorovinyl sulfoxides, including compounds structurally similar to [(4-Chlorobenzyl)sulfonyl]acetic acid, provides insights into possible chemical reactions and properties (Satoh et al., 2002).
Physical Properties Analysis
- Jianrattanasawat & Mezei (2012) explored sulfonic acid-functionalized compounds, which can offer an understanding of the physical properties related to sulfonyl groups present in [(4-Chlorobenzyl)sulfonyl]acetic acid (Jianrattanasawat & Mezei, 2012).
Chemical Properties Analysis
- Pretzer & Repta (1987) examined the stability and mechanism of degradation in derivatives of sulfonyl acetic acids, which can be extrapolated to understand the chemical stability and reactivity of [(4-Chlorobenzyl)sulfonyl]acetic acid (Pretzer & Repta, 1987).
Applications De Recherche Scientifique
Catalysis in Synthesis
A novel nanosized N-sulfonated Brönsted acidic catalyst, possibly involving [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives, was effective in promoting the one-pot synthesis of hexahydroquinolines under solvent-free conditions, achieving excellent yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).
Anti-Cancer Potential
The anticancer agent [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, structurally related to [(4-Chlorobenzyl)sulfonyl]acetic acid, was studied for stability by forming an N-substituted bioreversible derivative to potentially prevent unimolecular elimination (Pretzer & Repta, 1987).
Synthesis of Sulfones
A cyclization-trapping route was demonstrated for the production of carbocyclic and heterocyclic benzylic sulfones from acetals of 4-arylbutyraldehydes and 3-aryloxy-, 3-arylamino-, and 3-arylthiopropionaldehyde, potentially involving [(4-Chlorobenzyl)sulfonyl]acetic acid or its derivatives (McCombie, Ortiz, & Ganguly, 1993).
Pharmaceutical Synthesis
The compound was potentially used in the stereospecific intramolecular Michael addition to ()-carvone using a temporary sulfur connection, leading to a novel acetic acid methyl ester (Bachi, Bilokin, & Melman, 1998).
Analytical Chemistry Applications
In a study on the stability of an experimental anticancer agent, degradation products like 4-methoxybenzenesulfinic acid and glycolic acid were identified, which are related to the chemical structure of [(4-Chlorobenzyl)sulfonyl]acetic acid (Pretzer & Repta, 1987).
Chemical Modification and Analysis
Other studies have looked into the synthesis of sulfonyl halides, oxidative condensation of methane to acetic acid, and the development of methods for the analysis of various compounds, suggesting the broad utility of compounds like [(4-Chlorobenzyl)sulfonyl]acetic acid in chemistry and biochemistry research (Kirihara et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBXAYHHCTPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307238 | |
| Record name | [(4-chlorobenzyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorobenzyl)sulfonyl]acetic acid | |
CAS RN |
118672-20-1 | |
| Record name | [(4-chlorobenzyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)


![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)

